molecular formula C9H11BrClNO B13054178 2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL

2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL

Cat. No.: B13054178
M. Wt: 264.54 g/mol
InChI Key: PSGHEQZMMIPKQV-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL is an organic compound that belongs to the class of phenylethanolamines. These compounds are characterized by the presence of a phenyl group attached to an ethanolamine backbone. The presence of bromine and chlorine atoms on the phenyl ring, along with a methylamino group, makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:

    Halogenation: The starting material, a phenyl compound, is subjected to halogenation to introduce bromine and chlorine atoms at the desired positions on the phenyl ring.

    Amination: The halogenated phenyl compound is then reacted with a suitable amine, such as methylamine, to introduce the methylamino group.

    Reduction: The final step involves the reduction of the intermediate compound to obtain the desired ethanolamine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and amination reactions, followed by purification steps such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.

    Industry: Could be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL depends on its specific interactions with molecular targets. These may include:

    Receptor Binding: The compound may bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromo-4-chlorophenyl)-2-(amino)ethan-1-OL: Lacks the methyl group on the amino group.

    2-(3-Bromo-4-fluorophenyl)-2-(methylamino)ethan-1-OL: Contains a fluorine atom instead of chlorine.

    2-(3-Chloro-4-bromophenyl)-2-(methylamino)ethan-1-OL: Different positioning of halogen atoms.

Uniqueness

2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL is unique due to the specific arrangement of bromine, chlorine, and methylamino groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C9H11BrClNO

Molecular Weight

264.54 g/mol

IUPAC Name

2-(3-bromo-4-chlorophenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C9H11BrClNO/c1-12-9(5-13)6-2-3-8(11)7(10)4-6/h2-4,9,12-13H,5H2,1H3

InChI Key

PSGHEQZMMIPKQV-UHFFFAOYSA-N

Canonical SMILES

CNC(CO)C1=CC(=C(C=C1)Cl)Br

Origin of Product

United States

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